molecular formula C9H15Cl6O4P B13767921 Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate CAS No. 68460-03-7

Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate

Cat. No.: B13767921
CAS No.: 68460-03-7
M. Wt: 430.9 g/mol
InChI Key: PLUXGFREPRMQHY-UHFFFAOYSA-N
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Description

Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate (CAS: 68460-03-7) is a halogenated organophosphate flame retardant (OPFR) with the molecular formula C₉H₁₅Cl₆O₄P and a molecular weight of 430.9 g/mol . Structurally, it consists of two [2-chloro-1-(chloromethyl)ethyl] groups and one 2,3-dichloropropyl group esterified to a phosphate core. This configuration provides high thermal stability and flame-retardant efficacy, making it suitable for applications in polyurethane foams, plastics, and textiles .

Key properties include:

  • Chlorine content: Six chlorine atoms per molecule, contributing to its flame-retardant activity.
  • Regulatory status: Not explicitly listed under EU REACH restrictions for toys, unlike its analogs TCEP, TCPP, and TDCP .

Properties

CAS No.

68460-03-7

Molecular Formula

C9H15Cl6O4P

Molecular Weight

430.9 g/mol

IUPAC Name

bis(1,3-dichloropropan-2-yl) 2,3-dichloropropyl phosphate

InChI

InChI=1S/C9H15Cl6O4P/c10-1-7(15)6-17-20(16,18-8(2-11)3-12)19-9(4-13)5-14/h7-9H,1-6H2

InChI Key

PLUXGFREPRMQHY-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate
Molecular Formula C9H15Cl6O4P
Molecular Weight 430.9 g/mol
CAS Number 68460-03-7
Physical State Colorless liquid (viscous above 27°C)
Boiling Point Approx. 464.9 ± 45.0 °C (predicted)
Density Approx. 1.487 ± 0.06 g/cm³ (predicted)

The compound is a chlorinated phosphate ester, structurally characterized by multiple chlorine substitutions on propyl groups linked through phosphate ester bonds. Its physical properties such as boiling point and density have been predicted computationally and are consistent with similar organophosphate flame retardants.

Raw Materials for Preparation

The synthesis of this compound primarily involves the following raw materials:

These materials are selected for their reactivity and ability to introduce chlorine atoms and phosphate groups in the desired molecular framework.

Preparation Methods

General Synthetic Route

The synthesis involves a catalytic reaction between phosphorus oxychloride and epoxy chloropropane under controlled temperature and stirring conditions, followed by purification steps to isolate the pure phosphate ester.

Detailed Stepwise Procedure

Step 1: Catalytic Reaction
  • Phosphorus oxychloride is charged into a reactor.
  • Aluminum chloride catalyst is added at about 1–4% weight relative to phosphorus oxychloride.
  • The mixture is maintained at 50–70°C.
  • Epoxy chloropropane is added dropwise over approximately 3 hours.
  • After addition, the reaction mixture is kept at 60–80°C for 1–2 hours to ensure completion.

Reaction molar ratios:

Reactant Molar Ratio (Epoxy Chloropropane : POCl3)
Epoxy Chloropropane 3.0 – 3.6
Phosphorus Oxychloride 1.0

This step results in a mixed solution containing the target phosphate ester and by-products.

Step 2: Neutralization and Washing
  • The reaction mixture is treated with a 3% soda ash (Na2CO3) aqueous solution to neutralize acidic impurities.
  • The mixture is allowed to settle, and the aqueous layer is separated.
  • The organic layer is washed again with water to remove residual impurities.
Step 3: Purification
  • The organic phase is subjected to distillation under reduced pressure to remove moisture, unreacted epoxy chloropropane, and low-boiling impurities.
  • The purified liquid is then passed through a nitrogen atmosphere to remove residual moisture and odors.
  • The final product is a colorless, transparent liquid with high purity (>99%) and moisture content below 0.05%.

Chemical Reaction Equation

The key reaction can be summarized as:

$$
\text{Phosphorus Oxychloride} + 3 \times \text{Epoxy Chloropropane} \xrightarrow[\text{AlCl}_3]{50-80^\circ C} \text{this compound} + \text{HCl (by-product)}
$$

Process Parameters and Optimization

Parameter Range / Value Notes
Temperature 50–70°C (reaction), 60–80°C (post-addition) Critical for reaction rate and selectivity
Catalyst (AlCl3) loading 1–4% (w/w relative to POCl3) Influences reaction efficiency
Molar ratio (Epoxy Chloropropane:POCl3) 3.0–3.6:1 Ensures complete conversion
Reaction time 3 hours (addition), 1–2 hours (post-reaction) Adequate for full conversion
Neutralization agent 3% soda ash solution Removes acidic impurities
Purity of final product >99% Verified by distillation and nitrogen treatment
Moisture content <0.05% Critical for stability and performance

Analytical and Quality Control

The purity and identity of the product are confirmed by various analytical techniques:

Summary Table of Preparation Method

Step Description Conditions / Reagents Outcome
1. Catalytic Reaction POCl3 + Epoxy Chloropropane with AlCl3 catalyst 50–70°C, 3 h addition + 1–2 h hold; AlCl3 1–4% Formation of mixed phosphate ester solution
2. Neutralization Treatment with 3% soda ash solution Room temperature, stirring Removal of acidic impurities
3. Washing Water wash Multiple washings Removal of residual water-soluble impurities
4. Distillation Reduced pressure distillation To remove moisture and unreacted materials Purified phosphate ester
5. Nitrogen Purging Nitrogen atmosphere treatment To remove moisture and odors High-purity, stable final product

Chemical Reactions Analysis

Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Flame Retardant Applications

The primary application of Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate is as a flame retardant in various materials:

  • Polyurethane Foams : It is extensively used in both soft and hard polyurethane foams due to its effectiveness in reducing flammability while maintaining foam integrity .
  • Textiles and Fabrics : The compound is incorporated into textile products like clothing, mattresses, and curtains to enhance fire resistance .
  • Construction Materials : It is utilized in building materials and coatings to improve fire safety standards .

Industrial Applications

In addition to its role as a flame retardant, this compound finds utility across various industrial sectors:

  • Adhesives and Sealants : It is used in formulations for adhesives that require enhanced fire resistance properties.
  • Plastic Manufacturing : The compound is employed in the production of plastics such as polyvinyl chloride (PVC), epoxy resins, and unsaturated resins, where it acts as both a flame retardant and plasticizer .
  • Machinery and Vehicles : Its application extends to the manufacturing of machinery components and automotive parts that require materials with reduced flammability risks .

Environmental Impact and Safety Assessments

The environmental release of this compound can occur during industrial processes such as formulation and machining. Studies have highlighted the need for safety assessments due to potential human exposure through biomonitoring data .

Case Study: Human Biomonitoring Data

A recent report assessed the exposure levels of polyhalogenated organophosphate flame retardants, including this compound. It utilized data from the National Health and Nutritional Examination Survey (NHANES) to estimate daily intake levels among various populations . The findings indicated variability based on demographics and exposure scenarios.

Regulatory Considerations

Due to its chemical composition, this compound has been subjected to scrutiny regarding its potential health effects. Research has shown that compounds within this class may exhibit genotoxic properties and raise concerns about long-term exposure effects .

Data Table: Applications Summary

Application AreaSpecific UsesNotes
Flame RetardantsPolyurethane foams, textilesEnhances fire resistance
Industrial ManufacturingAdhesives, plasticsActs as plasticizer
Construction MaterialsBuilding materialsImproves fire safety
Machinery & VehiclesComponents in machinery productionReduces flammability risks

Mechanism of Action

The mechanism of action of bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate involves its interaction with cellular components, leading to the inhibition of certain enzymes and disruption of metabolic pathways . The compound’s molecular targets include enzymes involved in phosphorylation processes, which are critical for cellular signaling and energy metabolism. The pathways affected by this compound are primarily related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from other chlorinated OPFRs by its mixed esterification pattern. Below is a comparative analysis:

Compound CAS No. Structure Cl Atoms Molecular Weight Primary Applications
Target Compound 68460-03-7 Bis[2-chloro-1-(chloromethyl)ethyl] + 2,3-dichloropropyl 6 430.9 Polymers, foams
TCEP (Tris(2-chloroethyl) phosphate) 115-96-8 Tris(2-chloroethyl) 3 285.5 Plastics, coatings
TCPP (Tris(2-chloro-1-methylethyl) phosphate) 13674-84-5 Tris(2-chloro-1-methylethyl) 3 327.6 Insulation foams
TDCP (Tris[2-chloro-1-(chloromethyl)ethyl] phosphate) 13674-87-8 Tris[2-chloro-1-(chloromethyl)ethyl] 6 430.9 Automotive interiors, textiles
V6 (2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)) N/A Tetrakis(2-chloroethyl) + dichloroneopentyl glycol diphosphate 8 582.8 High-performance polymers

Key Observations :

  • The target compound shares a similar chlorine count with TDCP but differs in substituent arrangement, impacting reactivity and degradation pathways.
  • Unlike tris-esters (TCEP, TCPP, TDCP), its mixed ester structure may alter solubility and migration rates in polymer matrices .
Toxicity and Environmental Impact
  • Target Compound: Limited toxicity data available.
  • TCEP: Classified as carcinogenic (Cat 2) and reprotoxic (Cat 1B); restricted in toys (<5 mg/kg) .
  • TDCP: Carcinogenic (Cat 2) with high persistence (half-life ~231 days) and evidence of PMT/vPvM (persistent, mobile, toxic) properties .
  • TCPP: Not classified but under scrutiny for suspected carcinogenicity; widely detected in aquatic environments .
Regulatory Status
  • REACH : TDCP and TCPP are assessed under "chlorinated trialkyl phosphates," but the target compound lacks specific regulatory evaluation .

Biological Activity

Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate (BCP) is a chlorinated organophosphate compound with significant applications in flame retardancy and potential health implications. Its complex structure, characterized by multiple chlorine substituents and a phosphate group, contributes to its biological activity and environmental persistence. This article explores the biological activity of BCP, focusing on its toxicity, metabolic pathways, and exposure risks.

  • Molecular Formula : C₉H₁₅Cl₆O₄P
  • Molecular Weight : 430.905 g/mol
  • CAS Number : 68460-03-7
  • IUPAC Name : Phosphoric acid, bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl ester

Metabolism and Bioaccumulation

Research indicates that BCP can be metabolized to bis(1,3-dichloropropyl) phosphate (BDCIPP), a metabolite detected in human urine, suggesting potential exposure routes through environmental sources or consumer products containing flame retardants. The bioaccumulation potential of BCP and its metabolites raises concerns regarding long-term exposure effects on human health and ecosystems.

Case Study: Human Exposure to BDCIPP

A study conducted on urine samples from participants in urban areas found that BDCIPP levels correlated with the presence of flame-retarded materials in homes, indicating that household dust may serve as a significant exposure pathway for BCP-related compounds .

Environmental Persistence

BCP's chlorinated structure enhances its stability in the environment. Studies have shown that similar organophosphate flame retardants can persist in biological tissues and accumulate over time. This persistence poses risks not only to human health but also to wildlife through trophic transfer.

Table 2: Environmental Persistence of Organophosphate Flame Retardants

Compound NameHalf-Life (days)Bioaccumulation Factor (BAF)
TDCPP305.0
TCEP153.5
TCPP204.0

Health Implications

The health implications of exposure to BCP and its metabolites are still under investigation. However, existing literature suggests potential risks including:

  • Endocrine Disruption : Similar compounds have been linked to alterations in hormone levels and reproductive health issues.
  • Neurodevelopmental Effects : Exposure during critical developmental windows may lead to cognitive deficits and behavioral issues in children.
  • Carcinogenic Potential : Some chlorinated organophosphates have been classified as potential carcinogens based on animal studies.

Q & A

Q. How is TDCPP structurally characterized, and what are its key physicochemical properties?

TDCPP is an organophosphate ester with the molecular formula C₉H₁₅Cl₆O₄P and CAS No. 13674-87-8 . It is a light-yellow viscous liquid (viscosity: ~8 cm²/s at 25°C), soluble in organic solvents like benzene and carbon tetrachloride, but poorly soluble in water (0.01% at 30°C). Key identifiers include its chlorine-rich structure, with three 2,3-dichloropropyl groups attached to a phosphate core. Analytical characterization typically employs GC-MS or LC-MS/MS for quantification in environmental matrices .

Q. What standardized analytical methods are recommended for detecting TDCPP in biological or environmental samples?

Solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) is widely used for TDCPP detection in water, dust, and biological tissues. For complex matrices like serum, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides higher sensitivity. Method validation should include recovery tests (70–120%) and limits of detection (LODs) <1 ng/mL to account for trace-level exposure .

Q. What are the primary regulatory concerns surrounding TDCPP in academic research settings?

TDCPP is classified as a Category 2 carcinogen under EU regulations (ECHA, 2020) and is restricted to ≤5 mg/kg in toys (Directive 2014/79/EU). Researchers must comply with REACH protocols for handling, including fume hood use, PPE (gloves, lab coats), and waste disposal as hazardous material. Institutional review boards (IRBs) often require justification for its use in vivo studies due to developmental toxicity risks .

Advanced Research Questions

Q. How does prenatal TDCPP exposure influence sex-specific developmental outcomes, and how can such effects be modeled experimentally?

Epidemiological studies reveal sex-specific growth effects : girls exposed prenatally show increased weight/length at 9 months, while boys exhibit larger head circumference. Mechanistic studies suggest TDCPP disrupts thyroid hormone signaling and IGF-1 pathways. To model this, use Sprague-Dawley rats or human placental cell lines (e.g., BeWo) with exposure doses mimicking human serum levels (0.1–10 µM). Longitudinal tracking of growth metrics and hormone profiling (ELISA) are critical .

Q. What methodologies resolve contradictions in TDCPP’s carcinogenic potential across studies?

Discrepancies arise from variations in exposure duration , metabolic activation , and model systems. For example, TDCPP’s carcinogenicity in rodents (hepatocellular adenomas) may not directly translate to humans due to differences in CYP450 metabolism . Address this via in vitro genotoxicity assays (Ames test, Comet assay) combined with toxicogenomics to identify conserved pathways. Meta-analyses of epidemiological data (e.g., pooling cohorts from Europe and Asia) can clarify human risks .

Q. How can the environmental persistence and mobility of TDCPP be quantified in field studies?

TDCPP’s half-life in soil exceeds 231 days (QSAR estimates), classifying it as a PMT/vPvM substance (persistent, mobile, toxic). Field studies should measure its leaching potential using lysimeters and quantify degradation products (e.g., bis(2-chloroethyl) phosphate) via high-resolution mass spectrometry (HRMS) . Spatial modeling tools (e.g., EPI Suite) predict groundwater contamination risks, validated by sampling near industrial sites .

Q. What experimental designs mitigate confounding factors when studying TDCPP’s neurodevelopmental effects?

Key confounders include co-exposure to other flame retardants (e.g., TCEP) and genetic susceptibility . Use factorial designs to isolate TDCPP-specific effects and incorporate genome-wide association studies (GWAS) in human cohorts. In vitro models (e.g., SH-SY5Y neurons) with CRISPR-edited receptors (e.g., GABAₐ) can pinpoint molecular targets. Control for diet and maternal stress in animal studies via pair-feeding and enrichment protocols .

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